molecular formula C10H12ClNO4S2 B6632643 1-(5-Chlorothiophen-2-yl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid

1-(5-Chlorothiophen-2-yl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid

Cat. No. B6632643
M. Wt: 309.8 g/mol
InChI Key: VYXISRMRUXTDNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Chlorothiophen-2-yl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as CPCCOEt and is a selective antagonist of metabotropic glutamate receptor subtype 1 (mGluR1).

Mechanism of Action

CPCCOEt exerts its pharmacological effects by selectively blocking the activity of 1-(5-Chlorothiophen-2-yl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid, which is a G protein-coupled receptor that is widely expressed in the central nervous system. This receptor is involved in various physiological processes, including synaptic plasticity, learning, and memory. The blockade of 1-(5-Chlorothiophen-2-yl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid by CPCCOEt results in the inhibition of intracellular signaling pathways that are involved in the regulation of neuronal excitability, neurotransmitter release, and synaptic plasticity.
Biochemical and Physiological Effects:
CPCCOEt has been shown to have significant biochemical and physiological effects on the central nervous system. It has been found to inhibit the release of glutamate, which is the primary excitatory neurotransmitter in the brain. This inhibition leads to a decrease in neuronal excitability, which can have beneficial effects in various pathological conditions, including epilepsy, anxiety, and depression.

Advantages and Limitations for Lab Experiments

CPCCOEt has several advantages as a research tool, including its high selectivity and potency for 1-(5-Chlorothiophen-2-yl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid. It has been extensively studied in vitro and in vivo, and its pharmacokinetics and pharmacodynamics have been well-characterized. However, there are also some limitations to its use, including the potential for off-target effects and the need for careful dosing and administration to avoid toxicity.

Future Directions

There are several potential future directions for research on CPCCOEt. One area of interest is the role of 1-(5-Chlorothiophen-2-yl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. CPCCOEt has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to elucidate the mechanisms underlying these effects. Another area of interest is the potential use of CPCCOEt as a therapeutic agent for anxiety and depression, which are associated with dysregulation of 1-(5-Chlorothiophen-2-yl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid signaling. Finally, further research is needed to optimize the pharmacokinetics and pharmacodynamics of CPCCOEt to improve its efficacy and reduce its toxicity in clinical settings.
In conclusion, CPCCOEt is a valuable research tool that has significant potential applications in various fields, including neuroscience, pharmacology, and drug development. Its high selectivity and potency for 1-(5-Chlorothiophen-2-yl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid make it a valuable tool for studying the role of this receptor in various physiological and pathological processes. Further research is needed to optimize its use and elucidate its potential therapeutic applications.

Synthesis Methods

CPCCOEt can be synthesized using a multistep process involving the reaction of 5-chlorothiophene-2-carboxylic acid with thionyl chloride to form 5-chlorothiophene-2-sulfonyl chloride. The resulting compound is then reacted with 3-methylpyrrolidine-2-carboxylic acid to form 1-(5-chlorothiophen-2-yl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid. The final compound is obtained by esterification with ethanol.

Scientific Research Applications

CPCCOEt has been extensively studied for its potential applications in various fields of research. It has been found to be a potent and selective antagonist of 1-(5-Chlorothiophen-2-yl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid, which is involved in various physiological and pathological processes in the central nervous system. CPCCOEt has been shown to inhibit the activity of 1-(5-Chlorothiophen-2-yl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid in vitro and in vivo, which makes it a valuable tool for studying the role of 1-(5-Chlorothiophen-2-yl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid in various diseases, including neurodegenerative disorders, anxiety, depression, and addiction.

properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO4S2/c1-6-4-5-12(9(6)10(13)14)18(15,16)8-3-2-7(11)17-8/h2-3,6,9H,4-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYXISRMRUXTDNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1C(=O)O)S(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chlorothiophen-2-yl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid

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